molecular formula C11H17F3O3S B8400915 3,3,5,5-Tetramethylcyclohex-1-en-1-yl triflate

3,3,5,5-Tetramethylcyclohex-1-en-1-yl triflate

Cat. No. B8400915
M. Wt: 286.31 g/mol
InChI Key: UOWYGHLQKCPXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642603B2

Procedure details

Trifluoro-methanesulfonic acid 3,3,5,5-tetramethyl-cyclohex-1-enyl ester was prepared in accordance with the procedures of Hanack et. al., J. Heterocyclic Chem. 1988, 25, pp 1237-1241. 4-Methoxy-2-methyl-1-(3,3,5,5-tetramethyl-cyclohex-1-enyl)-benzene was prepared in two steps by a Suzuki coupling of 4-methoxy-2-methyl-phenylboronic acid and trifluoro-methanesulfonic acid 3,3,5,5-tetramethyl-cyclohex-1-enyl ester following the procedures of Carmen et. al., Synlett 2005, No. 10, pp 1601-1605, to obtain 4-methoxy-2-methyl-1-(3,3,5,5-tetramethyl-cyclohex-1-enyl)-benzene, which was subsequently hydrogenated to form 1-cyclohexyl-4-methoxy-2-methyl-benzene.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[C:5]([CH3:12])[CH:4]=1.[CH3:13][C:14]1([CH3:30])[CH2:19][C:18]([CH3:21])([CH3:20])[CH2:17][C:16]([O:22][S:23]([C:26]([F:29])([F:28])[F:27])(=[O:25])=[O:24])=[CH:15]1>>[CH3:13][C:14]1([CH3:30])[CH2:19][C:18]([CH3:20])([CH3:21])[CH2:17][C:16]([O:22][S:23]([C:26]([F:29])([F:27])[F:28])(=[O:24])=[O:25])=[CH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:16]2[CH2:17][C:18]([CH3:21])([CH3:20])[CH2:19][C:14]([CH3:30])([CH3:13])[CH:15]=2)=[C:5]([CH3:12])[CH:4]=1

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C=C1)B(O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=C(CC(C1)(C)C)OS(=O)(=O)C(F)(F)F)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C=C(CC(C1)(C)C)OS(=O)(=O)C(F)(F)F)C
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C1=CC(CC(C1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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